![molecular formula C9H11N3O3 B2918486 N-(1,3-Benzodioxol-5-yl)glycinehydrazide CAS No. 271798-51-7](/img/structure/B2918486.png)
N-(1,3-Benzodioxol-5-yl)glycinehydrazide
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Overview
Description
Preparation Methods
The synthesis of N-(1,3-Benzodioxol-5-yl)glycinehydrazide involves the reaction of glycinehydrazide with 1,3-benzodioxole derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
N-(1,3-Benzodioxol-5-yl)glycinehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-Benzodioxol-5-yl)glycinehydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into potential therapeutic applications, such as anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-yl)glycinehydrazide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and disrupting their assembly . This leads to mitotic blockade and cell death.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-yl)glycinehydrazide can be compared with other similar compounds, such as:
N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide: This compound has a similar benzodioxole structure but different functional groups, leading to varied chemical properties and applications.
N-(1,3-Benzodioxol-5-yl)-N,N-dimethylsulfamide: Another related compound with distinct functional groups, used in different research contexts.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications in various scientific fields.
Biological Activity
N-(1,3-Benzodioxol-5-yl)glycinehydrazide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
This compound is derived from the benzodioxole structure, which is known for its diverse biological activities. The compound's molecular formula is C10H10N2O3, and it exhibits a molecular weight of approximately 206.20 g/mol.
Pharmacological Effects
The pharmacological profile of this compound suggests several potential applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds with a similar benzodioxole structure exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against bacteria and fungi, which may extend to this compound.
- Insecticidal Properties : Research has highlighted the insecticidal potential of benzodioxole derivatives against Aedes aegypti larvae. Specifically, compounds with similar structures demonstrated significant larvicidal activity, suggesting that this compound may also possess such properties .
- Cytotoxicity : In vitro studies are essential to assess cytotoxic effects on human cells. Compounds in this class have been evaluated for their safety profiles, showing low cytotoxicity at higher concentrations .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Protein Kinase Inhibition : Similar compounds have been noted for their ability to inhibit specific protein kinases involved in cancer progression. For example, some benzodioxole derivatives selectively inhibit Src family kinases (SFKs), which are critical in tumor growth and metastasis .
- Signal Transduction Modulation : The compound may influence various signaling pathways by interacting with key regulatory proteins involved in cellular processes such as apoptosis and cell proliferation.
Case Studies
A review of case studies involving benzodioxole derivatives provides a context for understanding the potential applications of this compound:
- Larvicidal Efficacy : A study demonstrated that 3,4-methylenedioxy cinnamic acid (a related compound) exhibited larvicidal activity with LC50 values indicating effective control over mosquito populations . This suggests that this compound could similarly contribute to vector control strategies.
- Safety Profiles : In animal models, compounds within this chemical class were tested for toxicity and behavioral effects. Results indicated minimal adverse effects at therapeutic doses, supporting the safety of further investigation into this compound .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylamino)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c10-12-9(13)4-11-6-1-2-7-8(3-6)15-5-14-7/h1-3,11H,4-5,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCNKADRCHWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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